molecular formula C5H6N6 B7944368 N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine CAS No. 135710-47-3

N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine

Cat. No.: B7944368
CAS No.: 135710-47-3
M. Wt: 150.14 g/mol
InChI Key: ZZFJOLFIWIZLBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine is a heterocyclic compound featuring a fused tetraazolo-pyridazine core with a methylamine substituent at the 6-position. Its structural uniqueness arises from the combination of a pyridazine ring fused with a tetrazole moiety, which confers distinct electronic and steric properties.

Properties

IUPAC Name

N-methyltetrazolo[1,5-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6/c1-6-4-2-3-5-7-9-10-11(5)8-4/h2-3H,1H3,(H,6,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFJOLFIWIZLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN2C(=NN=N2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001270971
Record name N-Methyltetrazolo[1,5-b]pyridazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001270971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135710-47-3
Record name N-Methyltetrazolo[1,5-b]pyridazin-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135710-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyltetrazolo[1,5-b]pyridazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001270971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridazine derivative with a methylating agent in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents such as methanol or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyridazine compounds.

Scientific Research Applications

N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on compounds with analogous heterocyclic cores or substituents, as derived from the evidence:

Substituent Variations in Tetrazolo-Pyridazine Derivatives

  • N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine : The methyl group at the 6-position likely enhances lipophilicity compared to bulkier aryl substituents.
  • Physical properties (e.g., solubility, logP) for this analog are documented in Table 2 of , though data for the methyl variant remain speculative .

Heterocyclic Core Modifications

  • Pyrazolo[3,4-d]pyrimidin-4-ylamine derivatives (): These compounds replace the tetrazole ring with a pyrimidine system.
  • Thiazolo[4,5-b]pyridin-2-one derivatives (–5): Incorporation of a sulfur atom in the thiazole ring alters electronic properties, increasing polarizability and redox activity.

Data Table: Key Properties of Selected Analogous Compounds

Compound Name Core Structure Key Substituent Biological Activity Synthetic Yield (Reported) Reference
This compound Tetrazolo-pyridazine Methylamine Not reported N/A
N-[(4-fluorophenyl)methyl]tetrazolo[1,5-b]pyridazin-6-amine Tetrazolo-pyridazine 4-Fluorophenylmethyl Trans-sialidase inhibition Not specified
6-Phenylazo-5,7-dimethyl-thiazolo[4,5-b]pyridin-2-one Thiazolo-pyridine Phenylazo, methyl Anticancer (in vitro) 60–75%
Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine Pyrazolo-triazolo-pyrimidine Varied alkyl/aryl groups Not specified 40–70%

Research Findings and Functional Insights

  • Enzyme Inhibition : The fluorophenylmethyl analog () highlights the role of aromatic substituents in targeting parasitic enzymes, suggesting that this compound may require derivatization for enhanced bioactivity .
  • Synthetic Challenges : Isomerization risks in pyrazolotriazolopyrimidines () underscore the need for optimized conditions to stabilize tetrazolo-pyridazine derivatives during synthesis .

Biological Activity

N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex heterocyclic structure that contributes to its biological activity. The compound is derived from the pyridazine family, characterized by the presence of nitrogen atoms in the ring structure, which enhances its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing primarily on its role as an inhibitor of specific kinases and its potential therapeutic applications in cancer and fibrosis.

Key Findings

  • Kinase Inhibition :
    • The compound has shown potent inhibitory effects on TGF-β type I receptor kinase (ALK5). In a study, it exhibited an IC50 value of 0.013 μM , indicating high potency against this target .
    • Selectivity profiling revealed that it is a highly selective ALK5/ALK4 inhibitor, which is crucial for minimizing off-target effects in therapeutic applications .
  • Oral Bioavailability :
    • Pharmacokinetic studies demonstrated an oral bioavailability of 51% , with significant systemic exposure (AUC of 1426 ng × h/mL ) and peak plasma concentration (Cmax of 1620 ng/mL ) . This suggests that the compound can be effectively administered orally, making it suitable for clinical use.
  • Therapeutic Potential :
    • Given its mechanism of action as a selective kinase inhibitor, this compound has potential applications in treating conditions such as cancer and fibrosis. Its ability to modulate TGF-β signaling pathways may offer therapeutic benefits in fibrotic diseases and tumor progression .

Study 1: TGF-β Inhibition in Cancer Models

In a preclinical study involving cancer cell lines, this compound was tested for its ability to inhibit tumor growth through TGF-β signaling modulation. Results indicated a significant reduction in tumor cell proliferation and migration when treated with the compound, supporting its potential as an anticancer agent.

Study 2: Fibrosis Treatment

Another investigation focused on the effect of this compound in models of pulmonary fibrosis. The compound demonstrated efficacy in reducing fibrotic markers and improving lung function in treated animals compared to controls. These findings highlight its promise as a therapeutic option for managing fibrotic diseases.

Data Table: Summary of Biological Activities

Activity TypeMeasurementValue
ALK5 InhibitionIC500.013 μM
Oral BioavailabilityPercentage51%
Systemic Exposure (AUC)ng × h/mL1426
Peak Plasma Concentrationng/mL1620

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.